molecular formula C18H22FN5O B14970262 2-[4-(4-fluorobenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine

2-[4-(4-fluorobenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine

Cat. No.: B14970262
M. Wt: 343.4 g/mol
InChI Key: KAKRUHFWARNSGC-UHFFFAOYSA-N
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Description

2-[4-(4-fluorobenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a fluorobenzoyl group and a pyrimidine ring with trimethyl substitutions, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-fluorobenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine typically involves multiple steps, starting with the preparation of the piperazine and pyrimidine precursors. The piperazine ring is often synthesized through the reaction of piperazine with 4-fluorobenzoyl chloride under basic conditions. The pyrimidine ring is prepared by reacting appropriate amines with trimethylpyrimidine derivatives. The final step involves coupling the piperazine and pyrimidine intermediates under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-fluorobenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-[4-(4-fluorobenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(4-fluorobenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group and piperazine ring play crucial roles in binding to these targets, modulating their activity. This compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(4-fluorobenzoyl)piperazin-1-yl]benzonitrile
  • (2-[4-(4-fluorobenzoyl)piperazin-1-yl]ethyl)amine
  • 4-(4-fluorobenzyl)piperazin-1-yl derivatives

Uniqueness

Compared to similar compounds, 2-[4-(4-fluorobenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine stands out due to its unique combination of a fluorobenzoyl-substituted piperazine ring and a trimethylpyrimidine moiety. This structural arrangement imparts distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H22FN5O

Molecular Weight

343.4 g/mol

IUPAC Name

[4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-(4-fluorophenyl)methanone

InChI

InChI=1S/C18H22FN5O/c1-13-12-16(22(2)3)21-18(20-13)24-10-8-23(9-11-24)17(25)14-4-6-15(19)7-5-14/h4-7,12H,8-11H2,1-3H3

InChI Key

KAKRUHFWARNSGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F)N(C)C

Origin of Product

United States

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